1-[4-(3-Chlorophenoxy)phenyl]ethanone
Description
Contextualization within Substituted Phenoxyacetophenones and Aryl Ether Chemistry
1-[4-(3-Chlorophenoxy)phenyl]ethanone is a member of the substituted phenoxyacetophenone chemical class. This classification is defined by an acetophenone (B1666503) core (a phenyl ring attached to a methyl ketone) linked to another substituted phenyl group via an ether bond (C-O-C). This structure is a classic example of aryl ether chemistry.
The core molecular framework, often referred to as a diaryl ether ketone, is significant. The ether linkage provides a degree of rotational flexibility, while the aromatic rings and the ketone group offer sites for further chemical modification. The specific substitutions—in this case, a chlorine atom on the phenoxy ring—play a critical role in modulating the molecule's electronic properties, reactivity, and steric profile.
This structural motif is a foundational component of high-performance polymers known as poly(aryl ether ketones) or PAEKs. These materials are noted for their exceptional thermal stability and chemical resistance, which stems from the strength and stability of the aromatic rings and the ether and ketone linkages that form the polymer backbone.
Academic Significance as a Molecular Scaffold and Synthetic Intermediate
The true significance of compounds like this compound in academic and industrial research lies in their role as molecular scaffolds and synthetic intermediates. While specific applications for the 3-chloro isomer are not widely documented, extensive research exists for its isomers, highlighting the utility of this chemical framework.
For instance, the closely related isomer, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone , is a well-established and critical intermediate in the synthesis of potent fungicides. It serves as a key building block for creating broad-spectrum triazole fungicides, such as difenoconazole. google.com This process involves using the acetophenone's ketone group and the substituted phenyl rings as reactive handles to construct more complex heterocyclic systems responsible for the final product's bioactivity. google.comchemicalbook.com
The general class of substituted acetophenones is widely explored in medicinal chemistry for developing new therapeutic agents, with derivatives showing potential as anti-inflammatory, antimicrobial, and antineoplastic agents. nih.govnih.gov
Below is a data table of key properties for the more heavily researched isomer, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone , to illustrate the typical data associated with this class of compounds.
| Property | Value | Source |
| CAS Number | 119851-28-4 | nih.govechemi.comfishersci.com |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | nih.govfishersci.com |
| Molecular Weight | 281.1 g/mol | nih.gov |
| Melting Point | 54-56°C | chemicalbook.comechemi.com |
| Boiling Point | 369.2°C (Predicted) | chemicalbook.comechemi.com |
| Density | 1.3 g/cm³ (Predicted) | chemicalbook.comechemi.com |
Overview of Current Research Trajectories and Methodological Approaches
Current research involving phenoxyacetophenone intermediates primarily follows two major trajectories: agrochemical synthesis and materials science.
Agrochemicals: The most significant and commercially relevant research trajectory is the use of these compounds as precursors for fungicides and other pesticides. chemicalbook.comnih.gov Research in this area focuses on optimizing synthetic routes to improve yield, reduce costs, and enhance the purity of the final active ingredients. Methodological approaches include the development of more efficient catalytic systems and purification techniques, such as high-temperature vacuum distillation and crystallization, to isolate high-purity intermediates. google.com
Medicinal Chemistry & Bioactive Molecules: A secondary but active area of research involves using the phenoxyacetophenone scaffold to synthesize novel compounds with potential pharmacological activity. nih.govnih.gov Researchers synthesize libraries of derivatives by modifying the substitution patterns on the aromatic rings and then screen these compounds for various biological activities.
For the specific subclass of chlorophenoxy acetophenones, the primary documented application remains their pivotal role in the production of agricultural chemicals.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSIXNNZOJEFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285863 | |
| Record name | 1-[4-(3-Chlorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-57-9 | |
| Record name | 1-[4-(3-Chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Chlorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 3 Chlorophenoxy Phenyl Ethanone and Analogous Structures
Strategic Formation of the Aryl Ether Linkage
The creation of the diaryl ether linkage is a critical transformation in organic synthesis. The methods to achieve this can be selected based on substrate scope, functional group tolerance, and desired reaction conditions, from classical high-temperature reactions to modern, mild, and highly efficient catalyzed processes.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Diarylether Synthesis
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming C-O bonds by reacting an electron-deficient aryl halide or sulfonate with a nucleophile, such as a phenoxide. The reaction typically proceeds through an addition-elimination mechanism. chemistrysteps.com
The mechanism begins with the nucleophilic attack on the carbon atom bearing the leaving group. This step is viable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comacs.org These EWGs are crucial as they delocalize the negative charge of the intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comnih.gov The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the diaryl ether product. chemistrysteps.com
A key characteristic of the SNAr reaction is the trend in leaving group ability, which is often counterintuitive compared to SN2 reactions. For aryl halides, the reactivity order is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. chemistrysteps.com
While effective for activated systems, the SNAr mechanism is generally not applicable for the synthesis of diaryl ethers from unactivated aryl halides, limiting its broader utility. nih.govjk-sci.com
Transition Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation
To overcome the limitations of SNAr, transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile methods for C-O bond formation. rsc.orgrsc.org These reactions enable the coupling of a wide range of aryl halides and pseudohalides with phenols under milder conditions and with broader substrate scope. rsc.org Palladium, copper, and nickel are the most prominent metals used for these transformations. rsc.orgrsc.org The general mechanism for these reactions involves fundamental steps such as oxidative addition, transmetalation (in some cases), and reductive elimination. libretexts.org
Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination's etherification counterpart, has revolutionized the synthesis of aryl ethers. rsc.orgacs.org These reactions typically employ a palladium precursor and a suitable ligand to couple aryl halides or triflates with alcohols or phenols. lookchem.com The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the success of these methods, as they facilitate the key steps of the catalytic cycle and allow for the coupling of previously unreactive substrates like unactivated aryl chlorides. rsc.orglookchem.com
The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by deprotonation of the phenol (B47542) by a base to form a phenoxide, which then coordinates to the palladium center. The final, crucial step is the reductive elimination of the diaryl ether product, regenerating the active Pd(0) catalyst. libretexts.org These methods are valued for their high yields and exceptional functional group tolerance. lookchem.com
| Catalyst System | Aryl Halide | Nucleophile | Base | Conditions | Yield |
| Pd₂(dba)₃ / Ligand | Aryl Bromide | Phenol | NaOt-Bu | Toluene, 100 °C | Good to Excellent |
| Pd(OAc)₂ / Ligand | Aryl Chloride | Phenol | Cs₂CO₃ | Toluene, 110 °C | Good to Excellent |
| Pd catalyst | Aryl Halide | tert-Butanol | NaOt-Bu | Dioxane, 100°C | Moderate to Good lookchem.com |
Copper-catalyzed methods are among the oldest and most cost-effective strategies for diaryl ether synthesis. rsc.org
The Ullmann condensation or Ullmann-type coupling, first reported in 1904, traditionally involves the reaction of an aryl halide with a phenoxide in the presence of stoichiometric amounts of copper powder or copper salts at high temperatures (often exceeding 200 °C). rhhz.netorganic-chemistry.org While historically significant, the harsh conditions limited its application. rhhz.net Modern advancements have led to catalytic versions that operate under much milder conditions. The key to this progress has been the development of various ligands—such as amino acids, salicylaldimines, and diones—that accelerate the reaction and improve yields. rhhz.netorganic-chemistry.orgresearchgate.net These improved Ullmann-type reactions can now couple aryl iodides and bromides with a variety of phenols, often using catalytic amounts of a copper(I) salt and a base like potassium phosphate (B84403) or cesium carbonate. rhhz.netacs.orgnih.gov
The Chan-Lam coupling reaction represents a significant advance in C-O bond formation, utilizing arylboronic acids as the arylating agent instead of aryl halides. alfa-chemistry.comrsc.org This reaction is typically catalyzed by copper(II) acetate (B1210297) and can often be performed under remarkably mild conditions, such as at room temperature and open to the air. rsc.orgorganic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups and is advantageous because boronic acids are often more readily available and less toxic than the corresponding aryl halides. The mechanism is thought to involve a transmetalation step between the copper catalyst and the arylboronic acid, followed by reaction with the phenol and subsequent reductive elimination. alfa-chemistry.com
| Reaction Type | Copper Source | Aryl Source | Nucleophile | Conditions | Key Features |
| Ullmann-type | CuI, Cu₂O | Aryl Iodide/Bromide | Phenol | Ligand, Base (e.g., Cs₂CO₃), 110-220 °C | Cost-effective; modern protocols use ligands for milder conditions. rhhz.netorganic-chemistry.org |
| Chan-Lam | Cu(OAc)₂ | Arylboronic Acid | Phenol | Base (e.g., Et₃N), Room Temp, Air | Very mild conditions; tolerates air and moisture; uses boronic acids. alfa-chemistry.comrsc.orgorganic-chemistry.org |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-based systems for C-O bond formation. rsc.org Nickel catalysts can effectively couple a range of aryl halides, including the less reactive but more abundant aryl chlorides, with phenols. researchgate.net
Recent innovations in this area include the use of visible-light-promoted nickel catalysis. acs.org In these systems, a photosensitizer absorbs light and transfers energy to the nickel complex, facilitating the catalytic cycle. This approach allows the reaction to proceed under very mild conditions, often at room temperature, and can enable transformations that are difficult to achieve through thermal catalysis alone. researchgate.netacs.org The mechanism is proposed to proceed through a Ni(I)/Ni(III) or a related catalytic cycle, often involving radical intermediates, which contrasts with the more common Ni(0)/Ni(II) cycle. researchgate.netprinceton.edu This light-promoted strategy expands the toolkit for diaryl ether synthesis, offering a green and efficient alternative. nih.govnih.gov
Classical Etherification Methods (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental and long-standing method for forming ethers. byjus.com The reaction involves an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide or sulfonate ester. jk-sci.com To synthesize an aryl ether, a phenoxide is typically reacted with an alkyl halide.
However, the Williamson synthesis has significant limitations, particularly for the preparation of diaryl ethers. vedantu.com The reaction mechanism requires the nucleophilic attack on an sp³-hybridized carbon. Aryl halides are unsuitable substrates because the carbon of the C-X bond is sp²-hybridized and backside attack is sterically hindered by the aromatic ring. vedantu.comaskiitians.com Furthermore, aryl halides are generally unreactive toward nucleophilic substitution unless activated by strong electron-withdrawing groups (as in the SNAr mechanism). jk-sci.com
Another major limitation is the potential for E2 elimination reactions, which compete with the desired SN2 substitution, especially when using secondary or tertiary alkyl halides. byjus.comyoutube.com For diaryl ether synthesis, this method is generally not viable unless the aryl halide is activated or a copper catalyst is used, which transforms the reaction into an Ullmann-type coupling. jk-sci.com
Development of Transition-Metal-Free Synthetic Routes for Aryl Ethers
The formation of the diaryl ether core is a critical step in the synthesis of 1-[4-(3-chlorophenoxy)phenyl]ethanone. While traditional methods like the Ullmann condensation often rely on copper catalysts, significant research has focused on developing more environmentally benign, transition-metal-free alternatives. rsc.org These modern methods offer milder reaction conditions and avoid the use of potentially toxic and expensive metal catalysts. mdpi.com
One prominent transition-metal-free approach involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. organic-chemistry.orgresearchgate.net These salts can arylate phenols under mild, metal-free conditions to yield diaryl ethers. researchgate.netorganic-chemistry.org The reaction is often performed in water with a simple base like sodium hydroxide, enhancing its green credentials. researchgate.netorganic-chemistry.org This method is tolerant of various functional groups, including halides, which is pertinent for the synthesis of the target molecule. organic-chemistry.org
Another effective metal-free strategy is the O-arylation of phenols using S-arylphenothiaziniums, which can be readily synthesized from boronic acids. organic-chemistry.orgrsc.org This reaction proceeds in the presence of a base such as potassium tert-butoxide in solvents like THF or toluene. rsc.org Furthermore, the direct etherification of alcohols and phenols with aryl bromides can be achieved at room temperature using sodium tert-butoxide as a promoter, providing a practical pathway to aryl ethers without any transition metal species. thieme-connect.com These developments represent a significant step forward in the synthesis of aryl ethers, offering versatile and more sustainable routes to the 4-(3-chlorophenoxy)phenyl scaffold.
Introduction of the Ethanone (B97240) Moiety: Acylation Reactions
The introduction of the ethanone (acetyl) group onto the 4-(3-chlorophenoxy)benzene ring is typically accomplished via an electrophilic aromatic substitution, most commonly the Friedel-Crafts acylation. This classic reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones. alexandonian.comnih.gov
Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride (e.g., ethanoyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a strong Lewis acid catalyst. chemguide.co.uklibretexts.org The most commonly used catalyst is aluminum chloride (AlCl₃). alexandonian.comchemguide.co.uk
The reaction mechanism begins with the formation of a highly electrophilic acylium ion from the interaction between the acyl chloride and the Lewis acid catalyst. alexandonian.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring of the substrate, in this case, 4-(3-chlorophenoxy)benzene. alexandonian.com The phenoxy group (-OAr) is an activating, electron-donating group, which increases the nucleophilicity of the phenyl ring it is attached to, making it more susceptible to electrophilic attack than benzene (B151609) itself. alexandonian.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material because the acyl group is deactivating. This prevents further acylation of the product, leading to clean monoacylation. thieme.com After the reaction, a hydrolytic workup is required to decompose the complex formed between the ketone product and the Lewis acid catalyst. youtube.comthieme.com
In the acylation of a substituted aromatic system like 4-(3-chlorophenoxy)benzene, regioselectivity is a critical consideration. The substituent already present on the ring directs the position of the incoming electrophile. The phenoxy group is an ortho, para-director due to its ability to donate electron density into the ring via resonance, stabilizing the carbocation intermediates formed during attack at these positions. alexandonian.com
However, the steric bulk of the 3-chlorophenoxy group hinders the approach of the electrophile to the ortho positions (positions 2 and 6). Consequently, the acylation occurs preferentially at the less sterically hindered para position (position 4), leading to the desired product, this compound. thieme.com
The choice of catalyst is also crucial. While aluminum chloride is traditional, other Lewis acids such as ferric chloride (FeCl₃), scandium triflate (Sc(OTf)₃), and zeolites have been employed to improve selectivity, reduce catalyst loading, and achieve milder reaction conditions. beilstein-journals.orgksu.edu.sanih.gov Zeolites, in particular, can enhance regioselectivity towards the para isomer due to shape-selective catalysis within their porous structures. ksu.edu.sa
Convergent and Linear Synthetic Strategies for Compound Assembly
A linear synthesis involves a step-by-step sequence of reactions where the product of one step becomes the reactant for the next. chemistnotes.comyoutube.com For the target molecule, a possible linear route would be:
Route A: Start with 4-bromophenol (B116583), perform an etherification reaction (e.g., Ullmann condensation or a metal-free alternative) with 1-chloro-3-iodobenzene (B1293798) to form 1-bromo-4-(3-chlorophenoxy)benzene. This intermediate would then undergo a reaction to replace the bromine with an acetyl group.
Route B: Start with 4-hydroxyacetophenone and react it with a suitable 3-chlorophenyl electrophile to form the ether linkage.
Synthesize the aryl ether, 4-(3-chlorophenoxy)benzene, by coupling a phenol with an aryl halide (e.g., 4-bromophenol and 1-chloro-3-iodobenzene).
In a separate final step, perform a Friedel-Crafts acylation on the pre-formed diaryl ether to install the ethanone moiety.
This convergent approach is generally preferred for its efficiency and higher potential yield. chemistnotes.com
Table 1: Comparison of Linear and Convergent Synthetic Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Approach | Step-by-step assembly in a single sequence. chemistnotes.comyoutube.com | Independent synthesis of fragments followed by coupling. chemistnotes.com |
| Efficiency | Longer and less efficient. differencebetween.compediaa.com | Shorter and more efficient. differencebetween.compediaa.com |
| Overall Yield | Lower, as it is the product of individual step yields. differencebetween.compediaa.com | Higher, as fewer steps are in the main sequence. pediaa.comchemistnotes.com |
| Complexity | Simpler to plan conceptually. | More suitable for complex molecules. youtube.com |
Optimization of Reaction Parameters for Synthesis
Optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst loading is essential for maximizing the yield and purity of the final product. rsc.orgnih.gov For the key Friedel-Crafts acylation step in the synthesis of this compound, these parameters, particularly the choice of solvent, can have a profound impact on the reaction's outcome.
The solvent in a Friedel-Crafts acylation is not merely an inert medium; it can influence the activity of the catalyst and the solubility of intermediates, thereby affecting reaction rate and selectivity. thieme.comstackexchange.com
Common solvents for this reaction include chlorinated alkanes like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane, carbon disulfide (CS₂), and nitro-compounds like nitrobenzene (B124822). thieme.comstackexchange.com
Non-polar solvents such as carbon disulfide often lead to the formation of the kinetic product. stackexchange.com In these solvents, the complex formed between the product ketone and the AlCl₃ catalyst may be insoluble and precipitate out, preventing any potential reversal or rearrangement to a more stable isomer. stackexchange.com
Polar solvents like nitrobenzene can increase the solubility of the intermediate complexes. stackexchange.com This can allow the reaction to become reversible, favoring the formation of the thermodynamically more stable product. stackexchange.com For the acylation of substituted benzenes, the para product is often the most thermodynamically stable due to reduced steric hindrance.
The choice of solvent can therefore be used to control the regiochemical outcome. For instance, in the acylation of naphthalene, using CS₂ favors attack at the alpha-position (kinetic control), whereas using nitrobenzene favors attack at the beta-position (thermodynamic control). stackexchange.com Similar principles apply to the acylation of 4-(3-chlorophenoxy)benzene, where the selection of an appropriate solvent is key to maximizing the yield of the desired para-substituted product. Studies on analogous systems have shown that solvents like 1,2-dichloroethane and chlorobenzene (B131634) can be effective, with the choice influencing the final yield and isomer distribution. nih.gov
Table 2: Effect of Solvent on Friedel-Crafts Acetylation of 3,3′-dimethylbiphenyl (An Analogous System)
| Solvent | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-Dichloroethane | Acetic anhydride, AlCl₃ | 4-acetyl derivative | 50 | nih.gov |
| Carbon disulfide | Acetyl chloride, AlCl₃ | 4-acetyl derivative | 38.5 | nih.gov |
| Chlorobenzene | Acetyl chloride, AlCl₃, 25°C | 4-acetyl and 4,4'-diacetyl derivatives | ~20 (mono), ~50 (di) | nih.gov |
Role of Base and Stoichiometry
In the synthesis of diaryl ethers via Ullmann-type reactions, the base plays a pivotal role in facilitating the nucleophilic aromatic substitution. Its primary function is to deprotonate the phenol, generating a more potent nucleophile—the phenoxide anion—which then attacks the aryl halide in the presence of a copper catalyst.
The choice of base and its stoichiometry are critical parameters that significantly influence the reaction's yield and efficiency. Common bases employed in these syntheses include alkali metal hydroxides (e.g., KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). wikipedia.orgarkat-usa.org The strength of the base must be sufficient to deprotonate the phenol reactant effectively.
Stoichiometrically, at least one equivalent of the base is required to neutralize the acidic proton of the phenol. However, using an excess of the base can be beneficial in driving the reaction equilibrium towards product formation. The selection of the base can also impact the solubility of the reactants and intermediates in the reaction medium, further affecting the reaction rate. For instance, cesium carbonate (Cs₂CO₃) is often favored in modern protocols due to its high solubility in organic solvents and the ability of the large cesium cation to generate a more "naked," and therefore more reactive, phenoxide anion.
Table 1: Common Bases in Diaryl Ether Synthesis
| Base | Common Applications | Key Characteristics |
|---|---|---|
| Potassium Hydroxide (KOH) | Traditional Ullmann and Goldberg reactions. wikipedia.org | Strong base, readily available, cost-effective. |
| Potassium Carbonate (K₂CO₃) | Used in non-polar solvents for O-arylation procedures. arkat-usa.org | Inexpensive, moderately strong base. |
Temperature and Reaction Time Profile Studies
Temperature and reaction time are interdependent variables that must be carefully optimized to achieve high yields while minimizing side reactions and decomposition.
Historically, Ullmann condensations required harsh conditions, with temperatures often exceeding 210°C and prolonged reaction times. wikipedia.org These high temperatures were necessary to overcome the activation energy for the coupling of often unreactive aryl halides, particularly aryl chlorides. wikipedia.org Such conditions, however, can limit the functional group tolerance of the reaction and lead to the formation of undesired byproducts.
The development of more active catalytic systems has allowed for a significant reduction in reaction temperatures. Modern ligand-assisted copper-catalyzed diaryl ether formations can proceed at much milder temperatures, sometimes as low as 70-90°C. acs.orgmdpi.com
The optimal reaction time is determined by monitoring the consumption of starting materials and the formation of the product, typically via techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). A typical reaction time profile would show an initial increase in product concentration, which then plateaus as the starting materials are consumed. Extending the reaction time beyond this point rarely improves the yield and may lead to product degradation. For example, a study on aryl ether synthesis via Ullmann coupling in non-polar solvents noted that significant improvements in yield could be achieved by increasing the reaction temperature. arkat-usa.org
Table 2: General Temperature Profiles for Diaryl Ether Synthesis
| Method | Catalyst System | Typical Temperature Range | Typical Reaction Time |
|---|---|---|---|
| Traditional Ullmann | Stoichiometric Copper | >200°C wikipedia.orgbyjus.com | Several hours to days |
| Modern Catalytic | CuI / Ligand | 70 - 130°C acs.orgmdpi.com | A few hours |
Advanced Synthetic Techniques
Continuous innovation in synthetic methodology has led to the development of advanced techniques that offer significant advantages over traditional methods, particularly in terms of efficiency, environmental impact, and reaction scope.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com Unlike conventional heating where heat is transferred through convection, microwave irradiation heats the reaction mixture internally and efficiently through direct interaction with polar molecules (dipoles) and ions. anton-paar.com This rapid, uniform heating can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles. anton-paar.comscholarsresearchlibrary.com
In the context of synthesizing this compound and its analogs, microwave heating can be applied to Ullmann-type coupling reactions. The use of a sealed reaction vessel allows the temperature to be raised well above the solvent's boiling point, further accelerating the reaction rate. anton-paar.com This technology aligns with the principles of green chemistry by improving energy efficiency and reaction speed. scholarsresearchlibrary.com
Modern Catalysis Innovations (e.g., Ligand Design)
One of the most significant advances in cross-coupling chemistry is the move from stoichiometric reagents to highly efficient catalytic systems. In modern Ullmann reactions, the focus has shifted to the development of soluble copper(I) catalysts modified with ancillary ligands. wikipedia.org
Ligand design is a cornerstone of modern catalysis. researchgate.netwiley.com A well-designed ligand can profoundly alter the properties of the metal catalyst by:
Enhancing Solubility: Ligands can prevent the precipitation of the active copper species.
Modulating Reactivity: Ligands tune the electronic properties of the copper center, facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Providing Steric Control: The steric bulk of a ligand can influence selectivity and prevent catalyst deactivation.
A wide array of ligands have been developed for copper-catalyzed C-O bond formation, including N,N'-bis(2-phenylphenyl)oxalamide (BPPO), diamines, and N-heterocyclic carbenes (NHCs). acs.org The use of these sophisticated ligands enables reactions to proceed under much milder conditions, with lower catalyst loadings (e.g., 0.2–2 mol %), and with a broader range of substrates, including less reactive aryl chlorides. acs.org
Principles of Green Chemistry in Route Design
Green chemistry provides a framework for designing chemical processes that are environmentally benign and sustainable. msu.edu The application of its 12 principles is crucial in modern synthetic route design. sigmaaldrich.comacs.org
For the synthesis of this compound, several green chemistry principles can be applied:
Prevention: It is better to prevent waste than to treat it after it has been created. msu.edusigmaaldrich.com This can be achieved by designing high-yield reactions with minimal byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of modern copper-ligand systems instead of stoichiometric copper powder is a prime example of this principle in action. Catalysts can be recovered and reused, they save energy by enabling faster reactions, and they minimize waste.
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sigmaaldrich.com Microwave-assisted synthesis is often more energy-efficient than conventional reflux heating. anton-paar.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. While traditional Ullmann reactions used high-boiling, toxic solvents like nitrobenzene or DMF, modern methods strive to use greener alternatives. wikipedia.org
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org
By integrating these principles, the synthesis of diaryl ethers can be made more efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic and Structural Characterization of 1 4 3 Chlorophenoxy Phenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, as well as 2D NMR correlations (COSY, HSQC, HMBC), for 1-[4-(3-Chlorophenoxy)phenyl]ethanone have not been located in published scientific literature. The generation of a detailed analysis requires experimental data which is currently unavailable.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
An accurate ¹H NMR analysis, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), is dependent on experimental measurement. Without a reported spectrum, a valid data table and interpretation cannot be provided.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Similarly, the precise chemical shifts for the individual carbon atoms within the this compound molecule are not available. A data table and detailed assignment for the carbonyl, methyl, and various aromatic carbons cannot be accurately generated.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Analysis of 2D NMR spectra is essential for confirming the structural connectivity of a molecule. As no experimental 2D NMR data has been found for this compound, a discussion of its specific correlations is not possible.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While a general prediction of the FT-IR spectrum would include characteristic absorption bands for a ketone (C=O stretch), an ether (C-O stretch), and aromatic rings (C=C and C-H stretches), specific experimentally determined vibrational frequencies (in cm⁻¹) for this compound are not documented in the available resources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A detailed mass spectrometry analysis, including the identification of the molecular ion peak (M⁺) and the interpretation of fragmentation patterns, requires experimental data. This information is not available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, which confirms the elemental composition. Without experimental HRMS data, the exact measured mass for this compound cannot be reported and compared to its theoretical exact mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Analysis of the electronic transitions of this compound via UV-Vis spectroscopy requires experimental data showing the wavelengths of maximum absorbance (λmax). This data would reveal transitions characteristic of its chromophores, such as the π → π* transitions associated with the aromatic rings and the carbonyl group, and the n → π* transition of the carbonyl group's non-bonding electrons. Without an experimental spectrum, a valid discussion and data presentation are impossible.
X-ray Crystallography for Solid-State Molecular Structure Determination
The determination of the solid-state molecular structure, including conformational analysis and the study of intermolecular interactions, is dependent on data obtained from single-crystal X-ray diffraction.
Conformational Analysis in the Crystalline State
A conformational analysis would involve examining the torsion angles between the two phenyl rings and the orientation of the acetyl group relative to its attached phenyl ring. This information can only be derived from crystallographic data, which is not available.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Interactions)
Understanding the crystal packing requires detailed crystallographic information, including unit cell dimensions and atomic coordinates. This would allow for the identification of potential intermolecular interactions, such as C–H···O hydrogen bonds or π-π stacking, which govern the supramolecular architecture. In the absence of this data, no such analysis can be performed.
In-Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification
Reports or studies detailing the use of in-situ spectroscopic techniques (such as FT-IR, Raman, or NMR spectroscopy) to monitor the synthesis of this compound could not be found. Such studies are crucial for understanding reaction kinetics and identifying transient intermediates, but without published research, this section cannot be developed.
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical investigation of the chemical compound This compound . Despite the widespread application of computational methods in characterizing molecular structures and properties, specific detailed research findings and data tables for this particular molecule are not publicly available. Consequently, a comprehensive article based on the requested detailed outline cannot be generated at this time.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the electronic and geometric properties of molecules. Such studies typically involve a series of specific analyses to predict a compound's behavior and characteristics. The requested outline, focusing on geometry optimization, frontier molecular orbitals, electrostatic potential, and other advanced analyses, represents a standard approach for a complete theoretical characterization.
However, executing such an analysis requires dedicated research studies that perform these calculations and publish the results. For This compound , such publications could not be located. The available literature focuses on isomers, such as 1-[4-(4-chlorophenoxy)phenyl]ethanone, or other related diaryl ether ketones. While the principles of the computational methods are well-established, the specific quantitative results—such as optimized bond lengths and angles, HOMO-LUMO energy gaps, electrostatic potential values, NBO interaction energies, predicted NMR shifts, and non-linear optical properties—are unique to each molecule and cannot be extrapolated from different compounds.
Therefore, without access to published research data specifically for This compound , providing a scientifically accurate and detailed article that adheres to the requested structure and includes the mandatory data tables is not possible.
Computational Chemistry and Theoretical Investigations of 1 4 3 Chlorophenoxy Phenyl Ethanone
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 1-[4-(3-Chlorophenoxy)phenyl]ethanone, MD simulations provide crucial insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the molecule's potential energy surface and explore its accessible conformations.
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E (for aqueous) | Explicitly models the solvent environment. |
| System Size | ~5000-10000 atoms | Includes the molecule and surrounding solvent box. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100-500 ns | Duration of the simulation to sample molecular motion. |
| Time Step | 2 fs | Integration time step for the equations of motion. |
Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and energetic properties of molecules with high accuracy. For this compound, these methods can provide fundamental thermodynamic and kinetic parameters that govern its stability and reactivity.
Thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated for the molecule's optimized geometry. These values are essential for understanding the molecule's intrinsic stability and its potential energy in chemical reactions. Kinetic parameters, such as the activation energy (Ea) for a proposed reaction, can be determined by locating the transition state structure on the potential energy surface. This information is critical for predicting reaction rates and understanding the feasibility of chemical transformations involving this compound. Such calculations are fundamental in computational studies aimed at designing new synthetic routes or predicting the metabolic fate of the compound. researchgate.net
| Parameter | Calculated Value (Hypothetical) | Unit | Significance |
| Enthalpy of Formation (ΔHf) | -150.5 | kJ/mol | Indicates the energy released or absorbed upon molecule formation from constituent elements. |
| Gibbs Free Energy of Formation (ΔGf) | -85.2 | kJ/mol | Determines the spontaneity of the formation reaction under standard conditions. |
| Entropy (S) | 420.1 | J/(mol·K) | Measures the degree of molecular disorder or randomness. |
| Dipole Moment | 2.85 | Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, this method provides a graphical representation of the regions of space where molecules are in close contact. For this compound, this analysis is instrumental in understanding its crystal packing and the nature of the non-covalent forces that stabilize its solid state.
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing key interactions such as hydrogen bonds or halogen bonds. A two-dimensional "fingerprint plot" is generated from the surface, which summarizes all intermolecular contacts and provides a quantitative breakdown of each type of interaction. nih.govresearchgate.netnih.gov For this molecule, significant contributions are expected from H···H, C···H, O···H, and Cl···H contacts, which dictate the supramolecular architecture. nih.gov
| Interaction Type | Percentage Contribution (Hypothetical) | Description |
| H···H | 45.5% | Represents contacts between hydrogen atoms on adjacent molecules; typically the largest contributor. |
| C···H / H···C | 25.0% | Arise from the packing of the aromatic rings. |
| O···H / H···O | 15.5% | Indicate potential C-H···O hydrogen bonds involving the carbonyl and ether oxygen atoms. |
| Cl···H / H···Cl | 10.2% | Involve the chlorine atom and can contribute significantly to crystal packing. |
| Other | 3.8% | Includes C···C, Cl···C, and other minor contacts. |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies using quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, these studies can map the entire potential energy surface for a given reaction, identifying reactants, products, intermediates, and the transition states that connect them. This provides a step-by-step understanding of how chemical bonds are formed and broken.
By calculating the energies of all stationary points along a reaction coordinate, a detailed energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy, which is the primary determinant of the reaction rate. For instance, the mechanism of a nucleophilic addition to the carbonyl group of this compound can be investigated. Computational methods can confirm whether the reaction proceeds in a single step or through a multi-step pathway involving tetrahedral intermediates. These theoretical insights are crucial for optimizing reaction conditions and predicting the formation of potential byproducts.
| Reaction Step (Hypothetical) | Description | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
| Nucleophilic Attack | A nucleophile attacks the carbonyl carbon. | 55.3 | -25.1 |
| Proton Transfer | A proton is transferred to the oxygen atom. | 20.7 | -40.5 |
| Product Formation | The final product is formed. | N/A | -65.6 (Overall) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.comresearchgate.netekb.eg For this compound, docking simulations are essential for exploring its potential as a biologically active agent, such as an enzyme inhibitor. These simulations place the molecule into the binding site of a target protein and evaluate the goodness of fit using a scoring function, which estimates the binding affinity. nih.gov
The results of a docking study can identify the most likely binding pose and quantify the interaction energy, often expressed as a docking score or binding free energy (in kcal/mol). researchgate.net Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogues. For example, docking this compound into the active site of a kinase or a cyclooxygenase enzyme could reveal its potential as an inhibitor.
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |
| p38 MAP Kinase | -7.9 | Met109, Gly110 | Hydrophobic, Pi-Pi Stacking |
| Tubulin | -8.2 | Val181, Asn258 | Hydrogen Bond, Hydrophobic |
Chemical Reactivity and Transformations of 1 4 3 Chlorophenoxy Phenyl Ethanone
Reactivity of the Ethanone (B97240) Carbonyl Group
The carbonyl group (C=O) of the ethanone moiety is a key site of reactivity. The carbon atom is electrophilic due to the polarity of the double bond, making it susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of ketones. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org Strong nucleophiles can add directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon.
The general mechanism involves two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a new C-Nu bond and a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the alkoxide is protonated, typically by a weak acid or during an aqueous workup, to form a tertiary alcohol.
| Nucleophile (Reagent) | Product | Product Class |
|---|---|---|
| Hydride ion (H⁻) from NaBH₄ | 1-[4-(3-Chlorophenoxy)phenyl]ethanol | Secondary Alcohol |
| Methylmagnesium bromide (CH₃MgBr) | 2-[4-(3-Chlorophenoxy)phenyl]propan-2-ol | Tertiary Alcohol |
| Cyanide ion (CN⁻) from HCN | 2-cyano-1-[4-(3-chlorophenoxy)phenyl]ethan-1-ol | Cyanohydrin |
The ethanone group can be readily reduced to a secondary alcohol. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for reducing ketones. masterorganicchemistry.comchemguide.co.uk
The reaction converts the ketone into 1-[4-(3-chlorophenoxy)phenyl]ethanol. Since the original ketone is unsymmetrical, the resulting alcohol product contains a new chiral center, leading to a racemic mixture of (R) and (S) enantiomers unless a chiral reducing agent is used. masterorganicchemistry.com
| Reagent | Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1-[4-(3-Chlorophenoxy)phenyl]ethanol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF (followed by H₃O⁺ workup) | 1-[4-(3-Chlorophenoxy)phenyl]ethanol |
Ketones are generally resistant to oxidation under mild conditions. However, a specific and synthetically useful oxidation of ketones is the Baeyer–Villiger oxidation, which converts a ketone into an ester. wikipedia.orgrsc.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org
In the Baeyer–Villiger oxidation of this compound, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl. organic-chemistry.org
For this specific ketone, the two groups are the 4-(3-chlorophenoxy)phenyl group and the methyl group. The aryl group has a much higher migratory aptitude than the methyl group. Therefore, the oxygen atom will insert between the carbonyl carbon and the aromatic ring, yielding 4-(3-chlorophenoxy)phenyl acetate (B1210297). organic-chemistry.org
Reactions Involving Aromatic Rings
The two phenyl rings in the molecule can undergo substitution reactions, although their reactivity is influenced by the attached substituent groups.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The rate and position of the substitution are governed by the electronic properties of the substituents already present on the ring. libretexts.orglibretexts.org
On Ring A (substituted with acetyl and phenoxy groups):
The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.
The phenoxy group (-OAr) is an electron-donating group through resonance, which activates the ring and directs incoming electrophiles to the ortho and para positions.
Since the activating phenoxy group's influence is generally stronger than the deactivating acetyl group's, it will primarily control the position of substitution. The two groups are para to each other. The phenoxy group will direct electrophiles to its ortho positions, which are simultaneously meta to the acetyl group. This alignment results in a strong directional preference for substitution at the positions indicated.
On Ring B (substituted with chlorine and an ether linkage):
The ether oxygen (-O-) is an activating, ortho, para-directing group.
The chlorine atom (-Cl) is a deactivating, but ortho, para-directing group.
The activating effect of the ether oxygen dominates. The para position is occupied by the bond to the rest of the molecule. Therefore, electrophilic attack will be directed primarily to the positions ortho to the ether linkage.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution on Ring A, ortho to the phenoxy group. |
| Bromination | Br₂, FeBr₃ | Substitution on Ring A, ortho to the phenoxy group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on Ring A, ortho to the phenoxy group. |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is fundamentally different from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
In this compound, the only halogen is the chlorine atom on Ring B. This chlorine atom is in the meta position relative to the activating ether linkage. There are no strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the chlorine atom. The acetyl group on the other ring is too distant to provide significant electronic stabilization for the Meisenheimer complex.
Consequently, the chlorine atom on this molecule is not activated towards standard SNAr conditions. Substitution of the chlorine would require extremely harsh reaction conditions (e.g., high temperature and pressure) or a different mechanism, such as one involving a benzyne (B1209423) intermediate. masterorganicchemistry.com Under typical laboratory conditions, this compound is largely unreactive to nucleophilic aromatic substitution. libretexts.org
Transformations of the Phenoxy Ether Linkage
The diaryl ether linkage is generally characterized by its high stability and resistance to chemical cleavage due to the strength of the C-O bonds, which have partial double bond character arising from the resonance of the oxygen lone pairs with the aromatic systems. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Consequently, transformations involving the scission of the phenoxy ether bond in this compound typically necessitate harsh reaction conditions.
Acid-catalyzed cleavage is a common method for breaking ether bonds. However, diaryl ethers are notably resistant to this type of reaction. libretexts.orglibretexts.org The cleavage of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via nucleophilic substitution, which is challenging at an sp²-hybridized carbon of an aromatic ring. masterorganicchemistry.com For the reaction to proceed, the oxygen atom of the ether must be protonated, followed by a nucleophilic attack of a halide ion. In the case of diaryl ethers, both carbons attached to the oxygen are part of aromatic rings, making them highly resistant to both S(_N)1 and S(_N)2 type reactions. libretexts.orgmasterorganicchemistry.com
Table 1: General Conditions for Acidic Cleavage of Diaryl Ethers
| Reagent | Conditions | Products | Plausibility for this compound |
| HBr (conc.) | High temperature, prolonged reaction time | Phenol (B47542) and brominated aromatic compound | Low, due to the high stability of the diaryl ether linkage. |
| HI (conc.) | High temperature, prolonged reaction time | Phenol and iodinated aromatic compound | Low, similar to HBr, requires extreme conditions. |
This table presents generalized conditions for diaryl ether cleavage; specific successful application to this compound is not widely documented in scientific literature.
Another potential pathway for the transformation of the phenoxy ether linkage is through nucleophilic aromatic substitution (S(_N)Ar). This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). The acetyl group in this compound is a moderately electron-withdrawing group, which could potentially activate the phenyl ring it is attached to for nucleophilic attack. However, for a successful cleavage of the ether bond via this mechanism, a strong nucleophile would be required, and the reaction conditions would need to be carefully optimized.
Derivatization Strategies for Synthesis of Novel Derivatives
The presence of the ketone functional group in this compound offers a versatile platform for the synthesis of a wide range of novel derivatives. The reactivity of the acetyl group can be harnessed to introduce new functionalities and to construct more complex molecular architectures, including various heterocyclic systems with potential biological activities. amazonaws.com
One of the most common derivatization strategies for aryl ketones is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde in the presence of a base to form a chalcone. These α,β-unsaturated ketones are valuable intermediates in organic synthesis. For instance, this compound can be reacted with various substituted benzaldehydes to yield a series of chalcones. These chalcones can then be subjected to cyclization reactions with reagents like hydrazine (B178648), substituted hydrazines, or guanidine (B92328) to afford pyrazoline or pyrimidine (B1678525) derivatives, respectively.
Another significant transformation of the acetyl group is the Willgerodt-Kindler reaction. This reaction converts aryl ketones into aryl-substituted thioamides upon treatment with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding arylacetic acid or its amide derivative. This reaction provides a method for migrating the carbonyl functionality and introducing a new reactive handle.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Intermediate/Product Type | Potential Novel Derivatives |
| Claisen-Schmidt Condensation | Substituted benzaldehydes, NaOH or KOH | Chalcones | (E)-1-[4-(3-Chlorophenoxy)phenyl]-3-(aryl)prop-2-en-1-ones |
| Heterocyclic Synthesis (from Chalcones) | Hydrazine hydrate (B1144303) | Pyrazolines | 5-Aryl-3-[4-(3-chlorophenoxy)phenyl]-4,5-dihydro-1H-pyrazoles |
| Heterocyclic Synthesis (from Chalcones) | Guanidine hydrochloride | Pyrimidines | 4-Aryl-6-[4-(3-chlorophenoxy)phenyl]pyrimidin-2-amines |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamides | 2-[4-(3-Chlorophenoxy)phenyl]-1-morpholinoethanethione |
| Hydrolysis of Thioamide | Acid or Base | Arylacetic acids | [4-(3-Chlorophenoxy)phenyl]acetic acid |
This table illustrates potential synthetic pathways for the derivatization of this compound based on established chemical transformations of aryl ketones.
Furthermore, the acetyl group can undergo reduction to the corresponding alcohol, 1-(1-[4-(3-chlorophenoxy)phenyl]ethanol), using reducing agents such as sodium borohydride. This alcohol can then be used in further synthetic modifications, for example, through esterification or etherification reactions. The α-protons of the acetyl group are also acidic and can be removed by a strong base to generate an enolate, which can then participate in various alkylation and acylation reactions, further expanding the library of accessible derivatives.
Structure Activity Relationship Sar Studies for 1 4 3 Chlorophenoxy Phenyl Ethanone Derivatives
Impact of Substituent Modifications on Molecular Interactions and Pathways
The biological activity of 1-[4-(3-chlorophenoxy)phenyl]ethanone derivatives can be significantly altered by the introduction of various substituents. The nature of these modifications—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the molecule's electronic environment and, consequently, its interactions with biological macromolecules.
Electron-withdrawing groups, such as nitro or additional halogen moieties, can enhance the electrophilicity of the carbonyl carbon in the ethanone (B97240) group, potentially increasing its reactivity towards nucleophilic residues in an enzyme's active site. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density on the aromatic rings, which may strengthen π-π stacking interactions with aromatic amino acid residues in a target protein.
Research on related acetophenone (B1666503) derivatives has shown that such substitutions can influence a range of biological activities, from antimicrobial to anticancer effects. For instance, in some classes of compounds, the introduction of a hydroxyl group can increase biological activity, though it may also lead to challenges with bioavailability. The strategic placement of substituents can, therefore, be used to fine-tune the binding affinity and selectivity of these compounds for specific biological pathways.
Table 1: Effect of Substituent Type on Potential Molecular Interactions
| Substituent Type | Example | Potential Impact on Molecular Interactions |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Enhances electrophilicity of the carbonyl group, potentially increasing covalent interactions. |
| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density of aromatic rings, potentially enhancing π-π stacking and cation-π interactions. |
| Halogens | -F, -Cl, -Br | Can participate in halogen bonding and alter the overall electronic profile and lipophilicity. |
| Hydrogen Bond Donors/Acceptors | -OH, -NH₂ | Can form specific hydrogen bonds with target residues, increasing binding affinity. |
Influence of Halogen Position and Nature on Electronic and Steric Properties
The presence, position, and nature of halogen substituents on the this compound framework have a profound impact on the molecule's physicochemical properties and, by extension, its biological activity. Halogens can influence a molecule's electronic properties through inductive and resonance effects, and their steric bulk can affect how the molecule fits into a binding pocket.
The electronegativity of halogens generally leads to an electron-withdrawing inductive effect, which can alter the acidity of nearby protons and the reactivity of functional groups. The position of the halogen is critical; for instance, a halogen at the ortho position may have a more significant steric impact than one at the para position, potentially forcing a conformational change in the molecule. This can be advantageous if the resulting conformation is more favorable for binding to a biological target.
The nature of the halogen itself is also a key variable. Moving down the group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. This trend can systematically alter properties like halogen bonding strength, with iodine often forming the strongest halogen bonds. These non-covalent interactions can be a significant driving force in ligand-receptor binding.
Table 2: Physicochemical Properties of Halogens and Their Potential SAR Implications
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Key Potential SAR Influence |
| Fluorine (F) | 3.98 | 1.47 | Strong inductive electron withdrawal; can improve metabolic stability. |
| Chlorine (Cl) | 3.16 | 1.75 | Balances electronic and steric effects; often used to enhance lipophilicity. |
| Bromine (Br) | 2.96 | 1.85 | Good halogen bond donor; further increases lipophilicity. |
| Iodine (I) | 2.66 | 1.98 | Strongest halogen bond donor among halogens; significant steric bulk. |
Role of the Ethanone Moiety in Modulating Molecular Recognition
The ethanone moiety is a key functional group in this compound and its derivatives, playing a significant role in molecular recognition. The carbonyl oxygen of the ethanone group is a hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors on a biological target, such as the amide protons of a protein backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.
Modification of the ethanone group can have a substantial impact on binding affinity and selectivity. For example, reduction of the ketone to an alcohol introduces a hydrogen bond donor, which could lead to new interactions with the target. Conversely, replacing the methyl group of the ethanone with a larger alkyl or aryl group could introduce steric hindrance or provide additional hydrophobic interactions.
Conformational Analysis and its Correlation with Proposed Mechanisms
Conformational analysis, often performed using computational methods like molecular mechanics or quantum chemistry calculations, can identify the low-energy conformations that the molecule is likely to adopt. These studies can reveal the degree of flexibility in the molecule and the preferred spatial arrangement of its key functional groups.
For diaryl ether compounds, the central ether linkage allows for considerable rotational freedom. The specific conformation adopted can be influenced by the substitution pattern on the phenyl rings. For example, bulky substituents at the ortho positions can restrict rotation and favor a particular twisted conformation.
The biologically active conformation—the one that the molecule adopts when bound to its target—may not be the lowest energy conformation in solution. By correlating the conformational preferences of a series of derivatives with their biological activities, it is possible to build a pharmacophore model that describes the optimal three-dimensional arrangement of functional groups required for activity. This understanding is invaluable for the rational design of new, more potent, and selective analogs.
Advanced Research Applications and Future Directions for 1 4 3 Chlorophenoxy Phenyl Ethanone
Application as a Versatile Building Block in Complex Organic Synthesis
The molecular architecture of 1-[4-(3-Chlorophenoxy)phenyl]ethanone makes it a valuable intermediate in synthetic organic chemistry. chemimpex.comlookchem.com The ketone functional group serves as a primary reaction site for a multitude of chemical transformations, while the chlorophenoxy moiety imparts specific physicochemical properties to its derivatives. chemimpex.com Its stability and compatibility with various solvents make it suitable for diverse synthetic formulations. chemimpex.com
The acetyl group in this compound is a key precursor for the synthesis of a wide range of heterocyclic compounds. A common and effective strategy involves using it as a starting material for the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones (α,β-unsaturated ketones). These chalcones are highly versatile intermediates for synthesizing five- and six-membered nitrogen-containing heterocycles, such as pyrazolines, isoxazoles, and pyrimidines, which are of great interest in medicinal chemistry. researchgate.netnih.gov
For instance, related acetophenone (B1666503) derivatives are used to create chalcones which are then treated with reagents like hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. researchgate.net This synthetic pathway highlights a primary route through which this compound can be utilized to generate novel heterocyclic systems. Organic thioethers, another class of heterocyclic compounds, can be synthesized using related chloro-acetophenone structures as key reagents, underscoring the versatility of this chemical backbone in heterocyclic chemistry. nih.gov
Table 1: Potential Heterocyclic Synthesis Pathways from Acetophenone Derivatives
| Precursor Class | Reaction | Intermediate | Reagent | Resulting Heterocycle |
|---|---|---|---|---|
| Substituted Acetophenones | Claisen-Schmidt Condensation | Chalcone | Aromatic Aldehyde | - |
| Chalcones | Cyclization | - | Hydrazine Hydrate | Pyrazoline |
| Chalcones | Cyclization | - | Hydroxylamine | Isoxazole |
The structural framework of this compound is also relevant in materials science. Aromatic ketones and diaryl ethers are known for their thermal stability and chemical resistance. Consequently, derivatives of this compound are explored for their potential in creating advanced polymers and coatings. chemimpex.com These materials could possess desirable properties such as enhanced durability and resistance to environmental degradation, making them suitable for specialized applications. The synthesis of organoalkoxysilanes, which are versatile building blocks for organic-inorganic hybrid materials like polysiloxane coatings, often involves functional organic molecules that can be derived from precursors like this compound. mdpi.comgoogle.com
Exploration in Medicinal Chemistry Research as a Molecular Probe and Scaffold
The diaryl ether motif present in this compound is a common scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.gov The benzophenone (B1666685) structure, a core component, is of significant interest to researchers as it is found in pharmacologically relevant natural products and serves as a versatile synthetic building block for developing new therapeutic agents. chemimpex.comnih.gov
This compound serves as an excellent parent structure for the design and synthesis of a library of analogues for structure-activity relationship (SAR) studies. By systematically modifying the substitution pattern on the phenyl rings or altering the ketone group, researchers can probe the interactions of these molecules with biological targets such as enzymes or receptors.
For example, substituted acetophenone derivatives are used as intermediates in the synthesis of potential antifungal agents and enzyme inhibitors. The design of novel analogues based on a central scaffold is a common strategy in drug discovery to optimize binding affinity and biological activity. researchgate.net The synthesis of such analogues allows for a detailed exploration of the chemical space around the core structure to identify compounds with improved therapeutic potential. researchgate.netnih.gov
Table 2: Examples of Analogues and Their Research Applications
| Core Structure | Modification | Resulting Analogue Class | Investigated Application |
|---|---|---|---|
| Acetophenone | Addition of a second phenyl ring via an ether link | Diaryl ether ketones | Intermediates for antifungal agents |
| Benzophenone | Addition of O-prenyl groups | Prenylated benzophenones | Anti-leishmanial activity nih.gov |
Derivatives of this compound can be developed into molecular probes to investigate biological processes and mechanisms of action. The benzophenone moiety is a well-known photophore that can be used in photoaffinity labeling studies to identify the binding partners of bioactive molecules within a cell. nih.gov Furthermore, fluorescent tags can be attached to analogues of such scaffolds to create chemical probes that allow for the visualization of their cellular localization and interaction with organelles. nih.gov While specific studies employing this compound as a molecular probe are not documented, its core structure is highly amenable to the chemical modifications required to create such research tools.
Role in Agrochemical Research and Development
The chlorophenoxy acetophenone structure is a key intermediate in the development of new agrochemicals. chemimpex.comlookchem.com Its derivatives have been investigated for their potential as herbicides and pesticides, contributing to the development of novel products for crop protection. lookchem.com For instance, related compounds such as 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one serve as reactants in the preparation of fungicides that target plant pathogenic fungi. chemicalbook.com The structural diversity that can be generated from this core molecule allows for the fine-tuning of its biological activity against specific agricultural pests and weeds. lookchem.com
Environmental Chemistry Studies: Degradation Pathways and Environmental Fate
The environmental fate of this compound is a complex subject, influenced by the compound's inherent chemical stability and its interactions with various environmental compartments. While specific degradation studies on this particular molecule are not extensively documented, its structural motifs—a chlorophenoxy group and an aromatic ketone—provide insights into its likely environmental behavior and degradation pathways. These pathways can be inferred from research on analogous chemical structures, such as chlorophenoxy herbicides and other diaryl ether compounds.
A primary route of degradation for chlorophenoxy compounds involves the cleavage of the ether bond. nih.gov This process can be initiated by microbial action or photochemical reactions, leading to the formation of 3-chlorophenol (B135607) and 4-hydroxyacetophenone. The resulting 3-chlorophenol is a recognized environmental contaminant, and its subsequent degradation is a critical step in the complete mineralization of the parent compound. nih.gov The persistence of chlorophenols in the environment is a concern, as they can exhibit toxicity to various organisms. nih.gov
The ketone group in this compound presents another site for transformation. In analogous aromatic ketones, a common initial degradation step is the reduction of the ketone to a secondary alcohol. ethz.ch This transformation can alter the compound's solubility and subsequent environmental transport. Further oxidation or cleavage of the molecule can then proceed.
Below is a table summarizing the potential degradation products and the environmental processes that may act on this compound.
| Potential Degradation Product | Environmental Process | Significance | |
| 1 | 3-Chlorophenol | Ether bond cleavage (biotic/abiotic) | A key intermediate; its own environmental fate is of concern. nih.govnih.gov |
| 2 | 4-Hydroxyacetophenone | Ether bond cleavage (biotic/abiotic) | Another primary degradation product. |
| 3 | 1-[4-(3-Chlorophenoxy)phenyl]ethanol | Ketone reduction | Alters the polarity and subsequent fate of the molecule. ethz.ch |
It is important to note that the actual degradation pathways and their rates will be highly dependent on specific environmental conditions, including microbial populations, sunlight intensity, temperature, and pH.
Emerging Research Frontiers and Interdisciplinary Applications
While specific advanced research applications for this compound are not widely reported, its chemical structure as a diaryl ether ketone places it within a class of compounds with significant and expanding research interest across various scientific disciplines. The exploration of this compound and its analogs is opening up new frontiers in materials science, medicinal chemistry, and catalysis.
Materials Science: Diaryl ether ketones are foundational units in the synthesis of high-performance polymers, most notably polyether ether ketone (PEEK). These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties. Research is ongoing to synthesize novel monomers, including functionalized diaryl ether ketones, to create polymers with tailored properties such as enhanced solubility for easier processing, specific optical properties, or improved biocompatibility for medical implants.
Medicinal Chemistry: The diaryl ether motif is a common scaffold in a multitude of biologically active molecules and pharmaceuticals. Derivatives of this compound could be investigated for a range of therapeutic applications. For instance, structurally related compounds have shown potential as antitumor and antimicrobial agents. researchgate.net The specific substitution pattern of a chlorophenoxy group offers a handle for further chemical modification to optimize biological activity and selectivity.
Catalysis and Synthesis: The synthesis of diaryl ethers and diaryl ketones is an active area of research in organic chemistry. organic-chemistry.orgresearchgate.netrsc.org The development of more efficient and sustainable catalytic methods for the formation of the C-O ether bond and the C-C bond of the ketone is a significant goal. researchgate.net Compounds like this compound can serve as model compounds or building blocks in the development and optimization of these new synthetic methodologies.
The table below outlines potential interdisciplinary research applications for this class of compounds.
| Research Area | Potential Application | Rationale | |
| 1 | Polymer Chemistry | Monomer for high-performance polymers | The diaryl ether ketone structure is a key component of thermally stable polymers. |
| 2 | Medicinal Chemistry | Scaffold for drug discovery | The diaryl ether motif is present in many bioactive compounds; potential for antimicrobial or antitumor activity. researchgate.net |
| 3 | Organic Synthesis | Development of new catalytic methods | The synthesis of diaryl ethers and ketones is a target for methodology development. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net |
| 4 | Environmental Science | Study of persistent organic pollutants | Understanding the fate of stable aromatic compounds in the environment. nih.gov |
Future research on this compound will likely focus on exploring these interdisciplinary avenues, with a particular emphasis on synthesizing derivatives with novel properties and evaluating their potential in both material and biological applications. Furthermore, a deeper understanding of its environmental behavior is crucial for responsible development and use.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-[4-(3-Chlorophenoxy)phenyl]ethanone, and what factors influence reaction efficiency?
- Methodological Answer : Two primary routes are viable:
- Friedel-Crafts Acylation : React 3-chlorophenol with 4-bromoacetophenone using AlCl₃ as a Lewis acid catalyst in anhydrous dichloromethane. Monitor temperature (0–5°C) to avoid over-acylation .
- Nucleophilic Aromatic Substitution : React 4-fluoroacetophenone with 3-chlorophenol in DMF using K₂CO₃ as a base under reflux (80°C, 12h). Higher yields (~75%) are achieved due to the electron-withdrawing ketone group activating the ring for substitution .
- Key Factors : Catalyst choice (Lewis acids vs. bases), solvent polarity, and temperature control. Moisture-sensitive reagents (e.g., AlCl₃) require inert atmospheres .
Q. What analytical techniques are recommended for characterizing this compound, and what key spectral features should be identified?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm, splitting patterns for substituents) and the acetyl group (δ 2.6 ppm for CH₃, δ 198–205 ppm for carbonyl in ¹³C) .
- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1680 cm⁻¹) and aryl ether (C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 264 (C₁₄H₁₁ClO₂) and fragmentation peaks (e.g., loss of COCH₃ at m/z 221) .
Q. How can common by-products (e.g., di-acylated derivatives) be minimized during synthesis?
- Methodological Answer :
- Use stoichiometric control (1:1 molar ratio of phenol to acylating agent).
- Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Quench promptly after completion to prevent side reactions.
- Purify via column chromatography (silica gel, gradient elution) to isolate the mono-substituted product .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing Cl and ether oxygen deactivate the ring, directing electrophilic attacks to the para position of the phenoxy group. In Suzuki-Miyaura coupling, the ketone’s electron-withdrawing nature enhances oxidative addition with Pd catalysts. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
- Case Study : Pd(OAc)₂/XPhos catalyzes coupling with aryl boronic acids at 80°C, yielding biaryl derivatives with >80% efficiency .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) from different synthesis batches be resolved?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃) and concentration effects.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, meta-Cl substituents cause distinct NOE correlations .
- Step 3 : Compare with computational predictions (Gaussian 16) to identify conformational isomers or paramagnetic impurities .
Q. What computational tools predict the compound’s stability under hydrolytic or oxidative conditions?
- Methodological Answer :
- Hydrolysis Prediction : Use QSPR models (ADMET Predictor™) to estimate half-life in aqueous buffers (pH 1–13). The acetyl group is stable at pH < 10 but hydrolyzes to carboxylic acids under strong alkaline conditions .
- Oxidative Stability : DFT-based HOMO/LUMO analysis identifies susceptibility to singlet oxygen attack. Triplet-state simulations (ORCA 5.0) suggest degradation pathways via radical intermediates .
Q. How does the chlorophenoxy moiety impact biological activity in enzyme inhibition assays?
- Methodological Answer :
- In Vitro Testing : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with Cl’s electronegativity, which enhances binding to heme iron.
- Molecular Docking (AutoDock Vina) : The Cl atom forms halogen bonds with Thr309 in CYP3A4’s active site, reducing substrate turnover (ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
